molecular formula C32H44O8 B190862 Cucurbitacin E CAS No. 18444-66-1

Cucurbitacin E

Cat. No. B190862
CAS RN: 18444-66-1
M. Wt: 556.7 g/mol
InChI Key: NDYMQXYDSVBNLL-MUYMLXPFSA-N
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Description

Cucurbitacin E is a biochemical compound from the family of cucurbitacins . These are found in plants which are members of the family Cucurbitaceae, most of them coming from traditional Chinese medicinal plants, but also in other plants such as pumpkins and gourds . Cucurbitacin E is a highly oxidated steroid consisting of a tetracyclic triterpene . Specific modifications in this molecule under certain conditions can form other types of cucurbitacins such as cucurbitacin I, J, K, and L .


Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The molecular formula of Cucurbitacin E is C32H44O8 .


Chemical Reactions Analysis

Cucurbitacin E was analyzed densitometrically and the absorbance wavelength was 254 nm . The method showed RF spot = 0.79 ± 0.06, corresponding to cucurbitacin E in various samples .


Physical And Chemical Properties Analysis

The molar mass of Cucurbitacin E is 556.696 g·mol−1 . The density is 1.249 g/cm3 and the melting point is between 228 to 232 °C .

Scientific Research Applications

Anti-Cancer Properties

  • Cucurbitacin E has demonstrated notable anti-cancer activities, including anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects in various cancer models. It's known to regulate autophagy, reverse multidrug resistance, and enhance chemotherapy efficacy (Luo et al., 2019).
  • Specific studies have shown its effectiveness in inhibiting the growth of pancreatic cancer cells through the modulation of STAT3 signaling and upregulation of p53 expression (Sun et al., 2010).
  • Cucurbitacin E has been found to induce apoptosis in human prostate cancer cells via pathways involving cofilin-1 and mTORC1 (He et al., 2017).

Metabolic Syndrome and Obesity

  • Cucurbitacin E reduces symptoms of metabolic syndrome in mice, including diminishing hypertrophy of adipocytes, visceral obesity, and improving insulin resistance by modulating the JAK-STAT5 signaling pathway (Murtaza et al., 2017).

Immunomodulatory Effects

  • It exhibits immunomodulatory properties, significantly impacting CD4(+) T helper cells and macrophages, which are crucial in autoimmunity of the central nervous system (Jevtić et al., 2016).
  • Cucurbitacin E is involved in the modulation of various immune responses, including inhibition of COX-2 and NOS, reduction of oxidative stress, suppression of proinflammatory cytokines, and modulation of acquired immunity proteins (Silvestre et al., 2022).

Effects on the Nervous System

  • Studies suggest potential neuroprotective effects in models of Parkinson's disease and cytostatic effects on gliomas, highlighting its role in neurological disorders (Attard & Martinoli, 2015).

Interaction with Cellular Cytoskeleton

  • Cucurbitacin E interacts with cytoskeletal proteins, affecting microtubule structures in living cells and inhibiting tubulin polymerization, thus offering insights into its mode of action (Wang et al., 2017).

Safety And Hazards

Cucurbitacin E is harmful if swallowed . It is more active than jasplakinolide, and has a different mechanism of action, binding to a different site .

Future Directions

As oral delivery and absorption of cucurbitacins remain a great challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times .

properties

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030496
Record name Cucurbitacin E
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Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin E

CAS RN

18444-66-1
Record name Cucurbitacin E
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Record name Cucurbitacin E
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Record name Cucurbitacin E
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Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,890
Citations
MD Duncan, KLK Duncan - Journal of surgical research, 1997 - Elsevier
… Cytotoxicity cucurbitacin E (CuE), an actin-disrupting agent, would … cucurbitacin E may potently inhibit vascular prolifer- … EA Cucurbitacin E induced disruption of the actin and vimen- …
Number of citations: 65 www.sciencedirect.com
T Lan, L Wang, Q Xu, W Liu, H Jin, W Mao… - … journal of clinical and …, 2013 - ncbi.nlm.nih.gov
… In the present study, we found Cucurbitacin E could inhibit the growth of human breast cancer cells in vitro. CuE can induce both apoptosis and cell cycle arrest probably through the …
Number of citations: 54 www.ncbi.nlm.nih.gov
T Zhang, J Li, Y Dong, D Zhai, L Lai, F Dai… - Breast cancer research …, 2012 - Springer
… Here, we report our finding with Cucurbitacin E (CuE, α-elaterin), a tetracyclic triterpenes compound isolated from Cucurbitaceae. The potency of CuE on breast cancer metastasis …
Number of citations: 114 link.springer.com
KLK Duncan, MD Duncan, MC Alley… - Biochemical …, 1996 - Elsevier
… Cucurbitacin E has been identified by an empiric screening … In the present study, we observed that cucurbitacin E caused … in cells exposed to cucurbitacin E, as vimentin associated with …
Number of citations: 205 www.sciencedirect.com
J Si-Yuan, WU Zi-Dan, TH Zhang, J Zhang… - Chinese journal of …, 2020 - Elsevier
… After 1 h of culture, 10 μL of DMSO with or without cucurbitacin E was added to make the final concentration of cucurbitacin E was 0, 0.25, 1.0 and 2.5 μmol·L–1. The cells were cultured …
Number of citations: 17 www.sciencedirect.com
Z Wang, W Zhu, M Gao, C Wu, C Yang, J Yang… - … of Chromatography B, 2017 - Elsevier
… Cucurbitacin B (CuB) and cucurbitacin E (CuE) are tetracyclic triterpene compounds from … analysis of Cucurbitacin B (CuB) and cucurbitacin E (CuE). Plasma samples were pretreatment …
Number of citations: 23 www.sciencedirect.com
C Sun, M Zhang, X Shan, X Zhou, J Yang… - Journal of cancer …, 2010 - Springer
… Cucurbitacin E is a member of triterpenoid family isolated from … In this study, we have explored whether cucurbitacin E also … Our results suggested that cucurbitacin E may be an effective …
Number of citations: 89 link.springer.com
SI Abdelwahab, LEA Hassan, HM Sirat, SMA Yagi… - Fitoterapia, 2011 - Elsevier
… Fraction three (0.54 g) was applied to Chromatotron to give cucurbitacin E (140 mg: 1.4%). … subjected to column chromatography and crystallized to give cucurbitacin E (300 mg: 2.5%). …
Number of citations: 119 www.sciencedirect.com
Y Dong, B Lu, X Zhang, J Zhang, L Lai, D Li… - …, 2010 - academic.oup.com
Cucurbitacin E (CuE, α-elaterin), a tetracyclic triterpenes compound from folk traditional Chinese medicine plants, has been shown to inhibit cancer cell growth, inflammatory response …
Number of citations: 192 academic.oup.com
AM Arel-Dubeau, F Longpré, J Bournival… - … medicine and cellular …, 2014 - hindawi.com
… We evaluated the neuroprotective potential of cucurbitacin E (CuE), a tetracyclic triterpenoid phytosterol extracted from the Ecballium elaterium (Cucurbitaceae), using a known cellular …
Number of citations: 43 www.hindawi.com

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